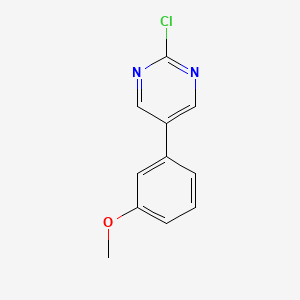
Methyl 4-(4-n-butylphenyl)-4-oxobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-n-butylphenyl)-4-oxobutyrate is a chemical compound with a molecular formula of C₁₄H₂₀O₂
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common synthetic route involves the aldol condensation of 4-n-butylbenzaldehyde with methyl acetoacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, followed by the condensation and subsequent dehydration to form the desired product.
Reduction: The compound can also be synthesized by reducing the corresponding ketoester using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or aldehyde derivatives using reducing agents like LiAlH₄ or NaBH₄.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and hydrogen peroxide (H₂O₂) in acidic or basic media.
Reduction: LiAlH₄, NaBH₄, and catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as sodium methoxide (NaOCH₃).
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Halogenated derivatives and other substituted phenyl compounds.
Applications De Recherche Scientifique
Chemistry: Methyl 4-(4-n-butylphenyl)-4-oxobutyrate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: It is investigated for its therapeutic potential in treating various diseases, such as inflammation and cancer. Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which Methyl 4-(4-n-butylphenyl)-4-oxobutyrate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity. In antioxidant applications, it may scavenge free radicals and prevent oxidative stress.
Comparaison Avec Des Composés Similaires
Lilial (Butylphenyl Methylpropional): A related aromatic aldehyde used in perfumes and cosmetics.
4-(4-Methoxyphenyl)butyric Acid: Another phenylbutyric acid derivative with potential biological activities.
Uniqueness: Methyl 4-(4-n-butylphenyl)-4-oxobutyrate is unique in its structural features and potential applications. Its butyl group provides distinct chemical properties compared to other phenylbutyric acid derivatives, making it suitable for specific industrial and research purposes.
Propriétés
IUPAC Name |
methyl 4-(4-butylphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-3-4-5-12-6-8-13(9-7-12)14(16)10-11-15(17)18-2/h6-9H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFMGVBLFLKATI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3'-Methoxy-6-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B7848351.png)
![(3'-Chloro-6-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B7848355.png)








